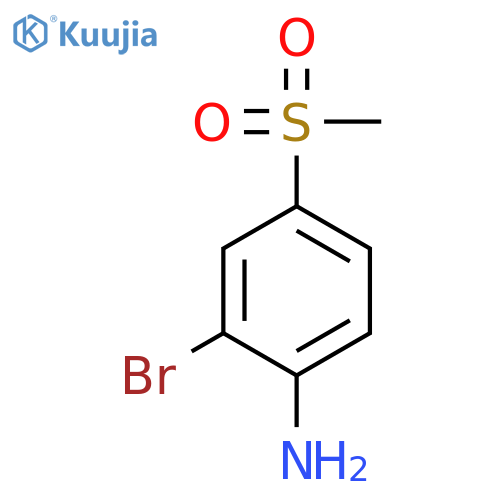

Cas no 57946-90-4 (2-BROMO-4-METHANESULFONYLANILINE)

57946-90-4 structure

商品名:2-BROMO-4-METHANESULFONYLANILINE

2-BROMO-4-METHANESULFONYLANILINE 化学的及び物理的性質

名前と識別子

-

- 2-BROMO-4-METHANESULFONYLANILINE

- 2-bromo-4-(methylsulfonyl)Benzenamine

- FS-5257

- 2-bromo-4-(methylsulfonyl) aniline

- EN300-51962

- SCHEMBL10694524

- SY174004

- 2-bromo-4-methylsulfonylaniline

- AKOS026670751

- 2-Bromo-4-(methylsulfonyl)aniline

- DA-26875

- G29524

- 2-bromo-4-(methlsulfonyl)aniline

- MFCD09800837

- 57946-90-4

- BZKULEPZXDVWPQ-UHFFFAOYSA-N

- 2-bromo-4-methylsulfonylaniline, AldrichCPR

- CS-0128074

- Z733879290

- 837-217-2

- HCA94690

-

- MDL: MFCD09800837

- インチ: InChI=1S/C7H8BrNO2S/c1-12(10,11)5-2-3-7(9)6(8)4-5/h2-4H,9H2,1H3

- InChIKey: BZKULEPZXDVWPQ-UHFFFAOYSA-N

- ほほえんだ: CS(=O)(=O)C1=CC(=C(C=C1)N)Br

計算された属性

- せいみつぶんしりょう: 248.94591g/mol

- どういたいしつりょう: 248.94591g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 3

- 重原子数: 12

- 回転可能化学結合数: 1

- 複雑さ: 247

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 68.5Ų

- 疎水性パラメータ計算基準値(XlogP): 1.2

2-BROMO-4-METHANESULFONYLANILINE 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1198714-500mg |

2-Bromo-4-(methylsulfonyl)aniline |

57946-90-4 | 95+% | 500mg |

¥2106.00 | 2024-05-08 | |

| Enamine | EN300-51962-0.25g |

2-bromo-4-methanesulfonylaniline |

57946-90-4 | 95.0% | 0.25g |

$41.0 | 2025-02-20 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1198714-5g |

2-Bromo-4-(methylsulfonyl)aniline |

57946-90-4 | 95+% | 5g |

¥9021.00 | 2024-05-08 | |

| Enamine | EN300-51962-2.5g |

2-bromo-4-methanesulfonylaniline |

57946-90-4 | 95.0% | 2.5g |

$157.0 | 2025-02-20 | |

| Fluorochem | 035181-1g |

2-Bromo-4-(methylsulfonyl)aniline |

57946-90-4 | 95% | 1g |

£55.00 | 2022-02-28 | |

| Aaron | AR00EM2W-250mg |

2-bromo-4-(methylsulfonyl)benzenamine |

57946-90-4 | 95% | 250mg |

$82.00 | 2025-01-24 | |

| Aaron | AR00EM2W-500mg |

2-bromo-4-(methylsulfonyl)benzenamine |

57946-90-4 | 95% | 500mg |

$113.00 | 2025-01-24 | |

| 1PlusChem | 1P00ELUK-1g |

2-bromo-4-(methylsulfonyl)benzenamine |

57946-90-4 | 95% | 1g |

$117.00 | 2025-02-27 | |

| 1PlusChem | 1P00ELUK-5g |

2-bromo-4-(methylsulfonyl)benzenamine |

57946-90-4 | 95% | 5g |

$343.00 | 2025-02-27 | |

| A2B Chem LLC | AG80700-25g |

2-Bromo-4-(Methylsulfonyl)aniline |

57946-90-4 | 95% | 25g |

$1095.00 | 2023-12-30 |

2-BROMO-4-METHANESULFONYLANILINE 関連文献

-

Jacek Lipkowski Phys. Chem. Chem. Phys., 2010,12, 13874-13887

-

Sumon Sarkar,Kelvin Pak Shing Cheung,Vladimir Gevorgyan Chem. Sci., 2020,11, 12974-12993

-

Mayuree Chanasakulniyom,Andrew Glidle,Jonathan M. Cooper Lab Chip, 2015,15, 208-215

-

4. Book reviews

-

Aida Martín,Luis Vázquez,Alberto Escarpa J. Mater. Chem. A, 2016,4, 13142-13147

57946-90-4 (2-BROMO-4-METHANESULFONYLANILINE) 関連製品

- 1394780-04-1(5,6-dichloro-N-methyl-N-(pyridin-3-yl)methylpyridine-3-sulfonamide)

- 1396844-73-7(1-(2-bromobenzoyl)-4-[(4,5-dihydro-1,3-thiazol-2-ylsulfanyl)methyl]piperidine)

- 1443341-38-5(furan-2-yl-(3-propan-2-yloxyphenyl)methanol)

- 1048011-75-1(3-[(2,4-difluorophenyl)carbamoyl]-2-(hexylamino)propanoic acid)

- 1805053-79-5(2,6-Dichloro-3-(difluoromethyl)pyridine-4-sulfonyl chloride)

- 1805137-29-4(Ethyl 2-amino-3-(difluoromethyl)-6-hydroxypyridine-4-acetate)

- 2230780-65-9(IL-17A antagonist 3)

- 1421453-68-0(1-cyclohexyl-3-3-(furan-2-yl)-3-hydroxypropylurea)

- 1807249-40-6(Methyl 2-cyano-3-trifluoromethoxy-5-(trifluoromethylthio)benzoate)

- 1360958-63-9(6-Chloro-1H-benzo[d]imidazol-7-amine)

推奨される供給者

Amadis Chemical Company Limited

(CAS:57946-90-4)2-BROMO-4-METHANESULFONYLANILINE

清らかである:99%

はかる:25g

価格 ($):1534